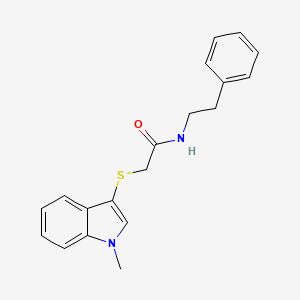

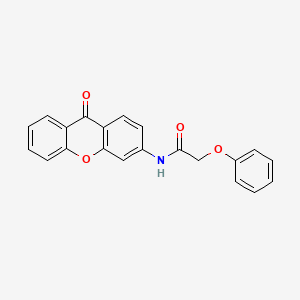

2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide” is a chemical compound with the molecular formula C11H10N2S . It is also known as Acetonitrile .

Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 392.3±22.0 °C and its density is predicted to be 1.16±0.1 g/cm3 .Applications De Recherche Scientifique

Antioxidant Activity

The compound’s antioxidant potential is noteworthy. It was synthesized by condensing 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives. The resulting compound structures were characterized using FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . Notably, compounds 3j, 3a, and 3k demonstrated remarkable antioxidant activity at low concentrations. The attachment of halogens in the phenyl ring contributed to their effectiveness. These substituted phenyl rings could serve as ideal side chains for developing new antioxidant agents.

Anti-Inflammatory Properties

Indole derivatives, including our compound, have been associated with anti-inflammatory effects . Researchers have explored their potential in mitigating inflammation-related conditions.

Antidepressant Activity

Indole-based compounds have shown promise as antidepressants . Investigating the specific effects of our compound in this context could be valuable.

Antifungal Applications

Given the diverse biological activities of indole derivatives, exploring their antifungal properties is essential. Our compound may exhibit antifungal effects .

Anticancer Potential

Indole derivatives have been investigated for their anticancer properties . Further studies could assess whether our compound shows similar effects.

Chelating Agents

Chelation therapy involves using compounds to bind and remove heavy metals from the body. Indole derivatives, including our compound, might serve as effective chelating agents .

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .

Mode of Action

Indole, a core structure of this compound, generally prefers electrophilic rather than nucleophilic substitution . This suggests that the compound might interact with its targets through electrophilic substitution.

Biochemical Pathways

Indole derivatives are known to exhibit various biologically vital properties, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to have a high affinity to bind with most biological targets , which suggests that this compound might have a broad range of molecular and cellular effects.

Propriétés

IUPAC Name |

2-(1-methylindol-3-yl)sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-21-13-18(16-9-5-6-10-17(16)21)23-14-19(22)20-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTLQXATCSVELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2836458.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2836461.png)

![N-(4-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2836475.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2836476.png)

![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide hydrochloride](/img/structure/B2836478.png)